molecular formula C9H6N2O3S2 B2481252 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one CAS No. 52494-41-4

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2481252
CAS No.: 52494-41-4
M. Wt: 254.28
InChI Key: HZYUANGSRAWAOO-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one is a chemical compound based on the privileged thiazolidin-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . The thiazolidin-4-one core is known for its versatile biological activity, and substitutions on the main ring, such as the 2-nitrophenyl group at position 3, allow researchers to explore a wide range of pharmacological properties . This compound serves as a key synthetic intermediate or lead structure in the development of novel therapeutic agents. Derivatives of 2-thioxothiazolidin-4-one have been investigated for numerous biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . Furthermore, related nitrophenyl-substituted thiazolidin-4-one analogs have demonstrated potent inhibitory activity against enzymes like acetyl- and butyrylcholinesterase, making them relevant for neurological disease research . Other structurally similar compounds have also been studied for their antimalarial potential . The presence of the nitro group and the thioxo moiety on the heterocyclic ring system makes this molecule a valuable subject for research in material science, particularly in the study of non-linear optical (NLO) properties . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(2-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-3-1-2-4-7(6)11(13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUANGSRAWAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: The major product is 3-(2-Aminophenyl)-2-thioxothiazolidin-4-one.

    Reduction: The major product is 3-(2-Nitrophenyl)-2-thiolthiazolidin-4-one.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted thiazolidinones.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
Research indicates that 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The compound's mechanism of action involves enzyme inhibition, which disrupts bacterial growth and proliferation.

Anticancer Properties
The compound has been investigated for its anticancer activities. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), colon cancer (SW-620), and leukemia (MOLT-4) cells . The presence of the nitrophenyl group enhances its interaction with biological targets, leading to distinct pharmacological profiles.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in substituents can significantly influence its pharmacological properties. For instance, modifications at the 3-position of the thiazolidinone ring have been shown to enhance anticancer efficacy. Compounds with specific substituents exhibit improved potency against resistant cancer cell lines .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Activity Evaluation : A study assessed the anticancer activity of this compound against numerous tumor cell lines using standard protocols. Results indicated significant growth inhibition and low toxicity towards normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Efficacy : Another investigation reported that the compound exhibited potent antibacterial activity against resistant strains, reinforcing its potential as a novel antimicrobial agent .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and target proteins, elucidating its mechanism of action at a molecular level .

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioxo group can also participate in redox reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and DNA.

Comparison with Similar Compounds

Substituent Influence on Bioactivity

  • Antifungal Activity: 2-Thioxothiazolidin-4-ones with electron-donating groups: Compounds 5c and 5d (3-(4-methoxyphenyl) and 3-(4-ethoxyphenyl) derivatives) exhibited 1.5–4.4× higher antifungal activity against Aspergillus niger and Penicillium citrinum compared to thiazolidine-2,4-diones (4a–d) .
  • Antibacterial Activity: 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl) derivatives: One analog showed potent activity against MRSA (MIC = 1 µg/mL), outperforming fluoroquinolones . Indole-substituted analogs: Compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one demonstrated superior activity against resistant strains (e.g., P. aeruginosa, E. coli) compared to ampicillin .

Inactive Derivatives

  • 3-(Piperidin-1-ylmethyl)-2-thioxothiazolidin-4-one (Compound 8) : Despite computational modeling, this derivative was biologically inactive, emphasizing that substituent choice (e.g., aliphatic vs. aromatic groups) critically impacts activity .

Table 1: Comparison of Key Thiazolidinone Derivatives

Compound Structure Melting Point (°C) Yield (%) Key Bioactivity Reference
5c: 3-(4-Methoxyphenyl) derivative Not reported 49–52 Antifungal (1.5–4.4× standard)
5d: 3-(4-Ethoxyphenyl) derivative Not reported 49–52 Antifungal (1.5–4.4× standard)
40: Quinazolinyl-methoxybenzylidene derivative 190–192 50 Anticancer (screened)
44: 3-(3-Chlorophenyl) derivative 147–150 52 Anticancer (screened)
MRSA-active oxadiazole derivative Not reported Not reported Antibacterial (MIC = 1 µg/mL)
  • Synthesis : Most derivatives are synthesized via hydrazide-thioglycolic acid reactions or aldol/Michael additions, with yields typically ~50% . The 2-nitrophenyl group may introduce steric or electronic challenges during synthesis, though direct data is lacking.

Structure-Activity Relationship (SAR) Trends

Analytical Characterization

  • Melting Points : Used to confirm purity and structural consistency (e.g., compounds 40–44: 147–246°C) .
  • Spectroscopy: ¹H/¹³C NMR and FT-IR are standard for verifying thiazolidinone derivatives .

Biological Activity

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidinone ring with a nitrophenyl substituent, which contributes to its unique biological properties. The presence of the nitro group is significant as it can enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the thiazolidinone class, including this compound, exhibit notable anticancer properties. A study highlighted that derivatives of thiazolidinones showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, certain analogs demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-75.02
This compoundA54915.24

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Studies reported minimum inhibitory concentration (MIC) values that suggest significant antimicrobial potential, making it a candidate for further development as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Pseudomonas aeruginosa31.25

Antioxidant Activity

The antioxidant capacity of thiazolidinones has been assessed using various assays. The compound demonstrated a capacity to inhibit lipid peroxidation and scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. This activity is often linked to the structural features of the molecule, particularly the nitrophenyl group .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through pathways involving caspases and mitochondrial membrane potential disruption .
  • Enzyme Inhibition : It may inhibit specific enzymes or kinases involved in cancer progression, such as c-Met and Ron tyrosine kinases .
  • Antioxidant Mechanism : This involves scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation processes.

Case Studies

Several studies have evaluated the efficacy of thiazolidinones in vivo and in vitro:

  • Study on Anticancer Properties : A recent investigation assessed the effects of this compound on MCF-7 cells, revealing significant induction of apoptosis and reduced cell viability at concentrations as low as 5 µM .
  • Antibacterial Efficacy : Another study demonstrated that this compound inhibited biofilm formation by Pseudomonas aeruginosa, suggesting its potential as an antibiofilm agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 2-thioxothiazolidin-4-one derivatives and nitro-substituted benzaldehydes. Optimization includes:

  • Catalysts : Use of bases like NaOH or KOH in ethanol/methanol under reflux .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .

  • Analytical Validation : Confirm intermediate structures via 1H^1H-NMR and 13C^{13}C-NMR, ensuring characteristic peaks for the thioxo (C=S, ~170 ppm) and nitrophenyl groups (aromatic protons at 7.5–8.5 ppm) .

    Reaction Parameter Optimal Condition Yield Range Reference
    SolventEthanol65–78%
    CatalystPiperidine/Et3_3N70–85%
    Temperature80°C (reflux)72–80%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using SHELX software confirms bond lengths (e.g., C=S: ~1.65 Å) and dihedral angles between the thiazolidinone and nitrophenyl moieties .
  • Spectroscopy :
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O), 1250–1300 cm1^{-1} (C=S) .
  • UV-Vis : Absorption bands at 280–320 nm due to π→π* transitions in the nitrophenyl group .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, identifying nucleophilic regions (e.g., nitrophenyl oxygen) for electrophilic attacks .
  • Molecular Docking : Dock into protein targets (e.g., PPAR-α) using AutoDock Vina to assess binding affinity (ΔG ≈ -8.5 kcal/mol) and hydrogen-bond interactions with active-site residues .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how are structure-activity relationships (SARs) analyzed?

  • Methodological Answer :

  • Antibacterial Assays : MIC values against S. aureus (e.g., 12.5 µg/mL) correlate with electron-withdrawing nitro groups enhancing membrane disruption .

  • Antioxidant Activity : DPPH radical scavenging (IC50_{50} ≈ 17.5 µg/mL) is linked to resonance stabilization of thiyl radicals via the nitrophenyl group .

    Derivative Activity (IC50 _{50}/MIC) Key Structural Feature Reference
    5-(4-Methylbenzylidene) derivativeIC50_{50}: 17.64 µg/mLElectron-donating substituent
    5-(2-Nitrobenzylidene) derivativeIC50_{50}: 17.54 µg/mLEnhanced resonance stability

Q. How do thermodynamic parameters (ΔG, ΔS) influence the stability of metal complexes involving this compound?

  • Methodological Answer :

  • Potentiometric Titration : LogKK values (e.g., 8.2–9.5 for Cu2+^{2+} complexes) indicate high stability. Positive ΔS values (~120 J/mol·K) suggest entropic favorability due to solvent reorganization during ligand-metal binding .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate substituent effects .
  • Meta-Analysis : Compare crystallographic data (e.g., torsion angles) to identify conformational impacts on activity .

Q. What advanced synthetic strategies (e.g., multicomponent reactions) improve diversification of this compound derivatives?

  • Methodological Answer :

  • One-Pot Synthesis : Combine chalcone intermediates with thioglycolic acid under microwave irradiation (70°C, 30 min) to form thiazolidinone rings with >80% yield .
  • Green Chemistry : Use ionic liquids (e.g., [BMIM]BF4_4) as recyclable catalysts, reducing waste .

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